1-Bromo-2-methylhexane

Overview

Description

“1-Bromo-2-methylhexane” is a chemical compound with the molecular formula C7H15Br . It is a member of the alkane family, which are saturated hydrocarbons .

Molecular Structure Analysis

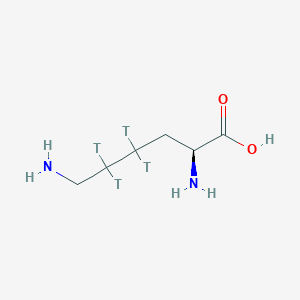

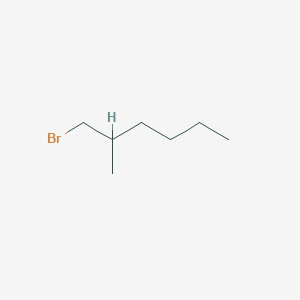

The molecular structure of “1-Bromo-2-methylhexane” consists of a hexane chain with a bromine atom attached to the first carbon and a methyl group attached to the second carbon . The exact mass of the molecule is 178.03571 g/mol .

Physical And Chemical Properties Analysis

“1-Bromo-2-methylhexane” has a density of 1.1±0.1 g/cm³, a boiling point of 168.0±8.0 °C at 760 mmHg, and a vapor pressure of 2.2±0.3 mmHg at 25°C . It has a molar refractivity of 42.2±0.3 cm³ and a molar volume of 157.6±3.0 cm³ . The compound is also characterized by a polarizability of 16.7±0.5 10^-24 cm³ and a surface tension of 27.2±3.0 dyne/cm .

Scientific Research Applications

Synthesis of Natural Products : The compound 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, derived from 1-Bromo-2-methylhexane, is used in synthesizing various natural products. This compound's absolute configuration is crucial for these syntheses (De Gussem et al., 2013).

Electrocyclic Reactions : Irradiation of related compounds, like 3,5-dibromo-2,6-dimethylhepta-2,5-dien-4-one, in specific conditions yields products like 2-bromo-5-isopropylidene-3-methylcyclopent-2-en, demonstrating the compound's role in electrocyclic reactions (Shoppee & Wang, 1975).

Ring Expansion Reactions : 1-Bromo-1-alumacyclonona-2,4,6,8-tetraene reacts with 3-hexyne to produce hexaethylbenzene, a process that involves ring expansion (Agou et al., 2015).

Ionic Liquid Synthesis : A sustainable method for synthesizing ionic liquids like 1-hexyl-3-methylimidazolium bromide utilizes 1-Bromo-2-methylhexane. This approach involves a modified Othmer still and acetone, with no detectable trace of ionic liquid in the vapor phase (Minnick & Scurto, 2014).

Reduction at Silver Cathodes : The direct reduction of related dibromohexane compounds at silver cathodes in specific solvents reveals insights into the reaction mechanisms (Martin et al., 2015).

Cyclization Promoted by Metal-Halogen Exchange : The cyclization of 6-bromo-1,2-epoxyhexane, promoted by metal-halogen exchange, leads to a mixture of cyclopentylmethanol and cyclohexanol (Babler & Bauta, 1985).

Intramolecular Trapping of Esters and Amides : Selective bromine-lithium exchange in 1-lithio-1-bromocyclopropanes leads to the formation of 1-bromo-3-oxa- or 1-bromo-3-aza-bicyclo[3.1.0]hexane, indicating its role in intramolecular trapping (Baird et al., 1998).

Macromolecular Chemistry : Chemically modified 1,2-polybutadiene, related to 1-Bromo-2-methylhexane, serves in diverse applications like macroinitiator for cationic ring-opening polymerization, forming water-soluble brush polymers, and as a stabilizer in heterophase polymerization of styrene (Yuan et al., 2011).

Safety and Hazards

When handling “1-Bromo-2-methylhexane”, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

1-bromo-2-methylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-3-4-5-7(2)6-8/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHQKWRHPZIGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methylhexane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)